Octaethylene glycol monohexadecyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Solubilizing and Stabilizing Membrane Proteins

Source

Potential Applications in Drug Delivery

The ability of octaethylene glycol monohexadecyl ether to interact with and penetrate cell membranes makes it a potential candidate for drug delivery systems. Researchers are exploring its use in delivering therapeutic agents, such as drugs or genes, directly into cells. This could be particularly beneficial for targeting specific cell types for treatment [1].

Source

Octaethylene glycol monohexadecyl ether is a nonionic surfactant characterized by its long hydrophobic hexadecyl chain and a hydrophilic octaethylene glycol moiety. Its chemical formula is and it is often used in various industrial and research applications due to its surfactant properties. The compound is synthesized through the ethoxylation of hexadecanol, resulting in eight ethylene glycol units attached to the hexadecyl group, which enhances its solubility in both aqueous and organic solvents .

The primary reaction involved in the formation of octaethylene glycol monohexadecyl ether is the ethoxylation of hexadecanol. This reaction can be represented as follows:

This process typically occurs under controlled temperature and pressure conditions, facilitating the addition of ethylene oxide to the hydroxyl group of hexadecanol. The resulting product exhibits a low critical micelle concentration, making it effective for solubilizing membrane proteins and other hydrophobic compounds .

Octaethylene glycol monohexadecyl ether has been studied for its biological activity, particularly in the context of membrane protein solubilization. It is known to facilitate the extraction of membrane proteins from biological membranes without denaturing them, which is crucial for structural and functional studies . Additionally, its nonionic nature reduces potential cytotoxicity compared to ionic surfactants, making it suitable for various biotechnological applications.

The synthesis of octaethylene glycol monohexadecyl ether generally involves:

- Ethoxylation: Hexadecanol is reacted with ethylene oxide in the presence of a catalyst, usually under high temperature and pressure.

- Purification: The resultant product is purified through crystallization or distillation to remove unreacted starting materials and by-products.

- Characterization: Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Octaethylene glycol monohexadecyl ether finds applications in various fields, including:

- Biotechnology: Used for solubilizing membrane proteins for research purposes.

- Cosmetics: Acts as an emulsifier and stabilizer in formulations.

- Pharmaceuticals: Serves as a vehicle for drug delivery systems due to its ability to enhance solubility .

- Industrial Cleaning: Utilized in formulations for cleaning agents owing to its surfactant properties.

Studies on octaethylene glycol monohexadecyl ether have focused on its interactions with proteins and membranes. It has been shown to effectively disrupt lipid bilayers, facilitating the extraction of integral membrane proteins while maintaining their functional integrity. This property makes it valuable in studies aimed at understanding protein-lipid interactions and membrane dynamics .

Octaethylene glycol monohexadecyl ether shares similarities with several other nonionic surfactants, particularly those derived from different fatty alcohols or with varying ethylene oxide units. Here are some comparable compounds:

Uniqueness

What distinguishes octaethylene glycol monohexadecyl ether from these similar compounds is its specific balance between hydrophobicity and hydrophilicity, making it particularly effective in applications requiring mild surfactants that do not denature proteins or disrupt cellular structures.

Molecular Architecture and Stereochemistry

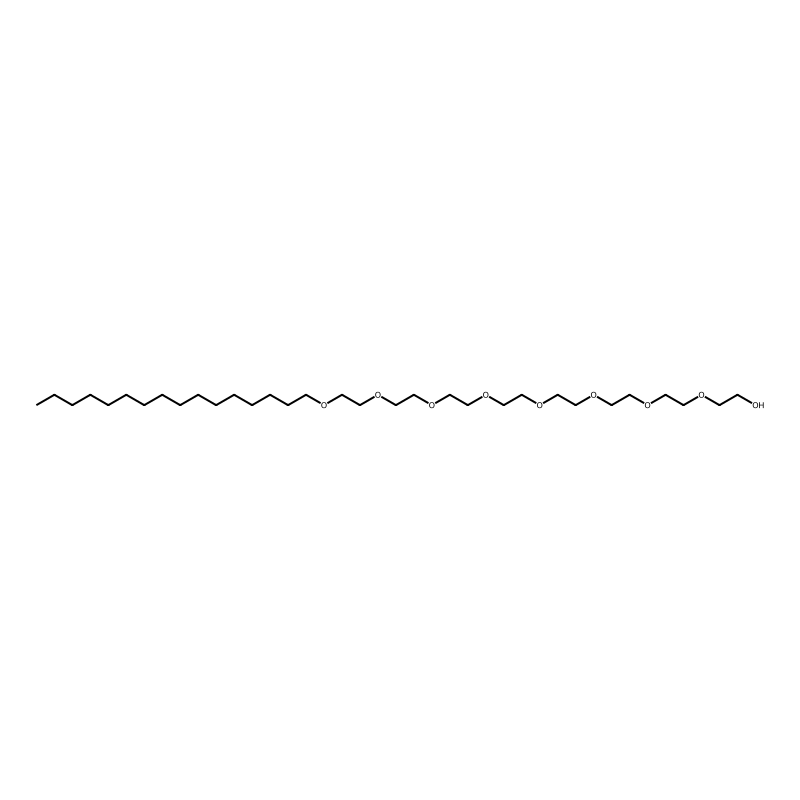

Octaethylene glycol monohexadecyl ether is a nonionic surfactant with the molecular formula C₃₂H₆₆O₉ and a molecular weight of 594.86 g/mol [1] [2] [3]. The compound is characterized by Chemical Abstracts Service number 5698-39-5 [1] [2] [3]. The linear formula representation is CH₃(CH₂)₁₅(OCH₂CH₂)₈OH, which illustrates the fundamental architectural components of this amphiphilic molecule [2].

The molecular architecture consists of two distinct structural domains that confer its surfactant properties. The hydrophobic region comprises a hexadecyl chain (C₁₆H₃₃) containing sixteen carbon atoms in a saturated aliphatic configuration. This hydrophobic moiety provides the lipophilic character essential for membrane interaction and micelle formation [4]. The hydrophilic segment consists of an octaethylene glycol chain containing eight repeating ethylene oxide units (-(OCH₂CH₂)₈-) terminated by a hydroxyl group (-OH) [1] [2].

The stereochemical arrangement of octaethylene glycol monohexadecyl ether follows the characteristic structure of polyethylene glycol ethers. The ethylene glycol units adopt gauche conformations in aqueous environments, facilitating optimal hydration and hydrogen bonding interactions with water molecules [5]. The compound exhibits the structural notation C₁₆E₈, indicating a hexadecyl alkyl chain linked to eight ethylene oxide units [1] [2] [3].

The International Union of Pure and Applied Chemistry name for this compound is 2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol [3] [4]. The simplified molecular identification language representation is CCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCO [3] [4], while the International Chemical Identifier key is YAMTWWUZRPSEMV-UHFFFAOYSA-N [2] [3].

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 5698-39-5 [1] [2] [3] |

| Molecular Formula | C₃₂H₆₆O₉ [1] [2] [3] |

| Molecular Weight | 594.86 g/mol [1] [2] [3] |

| Linear Formula | CH₃(CH₂)₁₅(OCH₂CH₂)₈OH [2] |

| Melting Point | 43-45°C [2] [3] |

| Hydrophobic Chain Length | C₁₆ (hexadecyl) [1] [2] |

| Ethylene Oxide Units | 8 [1] [2] |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of octaethylene glycol monohexadecyl ether through analysis of both ¹H and ¹³C nuclei. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shift patterns that enable identification and quantification of specific molecular regions [6] [7].

The polyethylene glycol chain protons resonate as a prominent signal in the region between 3.1-3.8 parts per million, consistent with typical ether linkage environments [6] [8]. This broad multiplet encompasses the eight ethylene oxide units (-OCH₂CH₂-), which appear as overlapping signals due to similar chemical environments. The integration of this signal provides quantitative information about the degree of ethoxylation [6] [8].

The hexadecyl chain protons generate a complex multiplet pattern in the aliphatic region between 0.8-2.0 parts per million. The terminal methyl group appears as a characteristic triplet at approximately 0.9 parts per million, while the methylene protons adjacent to the ether oxygen typically resonate around 3.7 parts per million [7] [8]. The remaining methylene protons of the alkyl chain contribute to the broad multiplet centered around 1.2-1.3 parts per million.

The terminal hydroxyl proton exhibits variable chemical shift behavior depending on concentration, temperature, and solvent conditions. In deuterated chloroform, this proton typically appears between 2.0-3.0 parts per million and may undergo rapid exchange under certain conditions [6] [7].

¹³C nuclear magnetic resonance analysis reveals distinct carbon environments within the molecular structure. The ethylene glycol carbons resonate in the range of 60-80 parts per million, with subtle variations depending on their position within the polyether chain [6] [5]. The alkyl chain carbons appear in the typical aliphatic region between 10-40 parts per million, with the terminal methyl carbon at approximately 14 parts per million and the methylene carbons showing characteristic patterns based on their distance from the ether linkage [5].

Infrared Spectral Fingerprinting

Infrared spectroscopy provides detailed functional group identification and structural confirmation for octaethylene glycol monohexadecyl ether. The infrared spectrum exhibits several characteristic absorption bands that serve as molecular fingerprints for this compound class [9] [10] [11].

The hydroxyl group stretching vibration appears as a broad, intense absorption band in the region of 3200-3600 cm⁻¹. The breadth and position of this band reflect the extent of hydrogen bonding interactions, which vary with concentration and intermolecular association [9] [10]. In the solid state, this band typically appears at lower frequencies due to stronger hydrogen bonding networks.

The carbon-oxygen stretching vibrations provide the most diagnostic absorption for polyethylene glycol ethers. The prominent band at approximately 1110 cm⁻¹ corresponds to the carbon-oxygen-carbon ether linkage stretching mode [10] [11]. This absorption is particularly useful for quantitative analysis and structural confirmation of the polyether chain. The intensity of this band correlates directly with the number of ethylene oxide units present in the molecule.

The aliphatic carbon-hydrogen stretching vibrations appear in the region of 2800-3000 cm⁻¹, with distinct bands for the symmetric and asymmetric methyl and methylene stretching modes [9] [10]. The methyl stretching vibrations typically appear around 2960 cm⁻¹ and 2870 cm⁻¹, while the methylene stretching vibrations occur near 2920 cm⁻¹ and 2850 cm⁻¹.

The carbon-hydrogen bending vibrations contribute to the fingerprint region between 1300-1500 cm⁻¹. The methyl asymmetric bending appears around 1460 cm⁻¹, while the methylene scissoring vibration occurs near 1470 cm⁻¹ [9]. These absorptions, combined with the ether stretching band, provide definitive identification of the compound structure.

Mass Spectrometric Profiling

Mass spectrometry enables precise molecular weight determination and structural elucidation of octaethylene glycol monohexadecyl ether through various ionization and fragmentation techniques. The compound readily forms protonated molecular ions under positive ion electrospray ionization conditions, yielding the characteristic ion at mass-to-charge ratio 595 corresponding to [M+H]⁺ [12] [13] [14].

Tandem mass spectrometry experiments reveal characteristic fragmentation patterns that confirm the structural assignment. The primary fragmentation pathway involves cleavage of the ether linkages within the polyethylene glycol chain, producing a series of fragment ions separated by 44 mass units corresponding to the loss of ethylene oxide units (-C₂H₄O) [12] [14]. The base peak fragment typically appears at mass-to-charge ratio 133, corresponding to a stabilized polyether fragment ion.

High-resolution mass spectrometry provides exact mass measurements that enable definitive molecular formula assignment. The measured exact mass of 594.4710 for the protonated molecular ion confirms the molecular formula C₃₂H₆₆O₉ within acceptable mass accuracy limits [3] [12]. This precision enables differentiation from closely related homologs and isomers.

The mass spectrometric fragmentation pattern also reveals information about the alkyl chain length through characteristic neutral losses. The loss of the hexadecyl chain as a neutral hydrocarbon fragment produces diagnostic ions that confirm the C₁₆ alkyl substitution pattern [12] [14]. Multiple reaction monitoring experiments utilize the transition from the protonated molecular ion to the base peak fragment (m/z 595 → 133) for selective detection and quantification in complex matrices.

Atmospheric pressure chemical ionization and electron impact ionization provide complementary structural information through different fragmentation mechanisms. These techniques may reveal additional structural details about the alkyl chain substitution pattern and the polyether chain composition [14].

Thermal Behavior and Phase Transitions

The thermal behavior of octaethylene glycol monohexadecyl ether exhibits complex phase transition patterns characteristic of amphiphilic molecules with extended polyether chains. Differential scanning calorimetry investigations reveal multiple thermal events that reflect the molecular organization and intermolecular interactions within the compound [15] [16] [17].

The primary melting transition occurs in the temperature range of 43-45°C, as determined through systematic thermal analysis [2] [3]. This melting point represents the transition from the crystalline solid phase to the liquid phase and provides insight into the intermolecular packing efficiency and hydrogen bonding network strength. The relatively low melting point compared to pure alkanes of similar molecular weight reflects the disruption of crystalline order by the polyether chain [17] [18].

Heating and cooling rate dependencies significantly influence the observed thermal behavior. Fast cooling rates from the molten state may produce metastable phases or suppress complete crystallization, resulting in glass transition events at lower temperatures [19] [18]. Slow cooling promotes formation of more ordered crystalline phases with higher melting enthalpies.

The polyethylene glycol chain contributes to complex thermal behavior through multiple conformational transitions. The ethylene oxide units can adopt various conformational states during thermal transitions, leading to multiple endothermic and exothermic events in differential scanning calorimetry thermograms [15] [17]. These secondary transitions typically occur at temperatures below the main melting point and reflect changes in chain conformation and packing.

Phase diagram construction through systematic thermal analysis reveals the existence of multiple mesophases in aqueous systems. At specific concentrations and temperatures, the compound forms lamellar, hexagonal, and cubic liquid crystalline phases [15] [20]. The phase boundaries depend critically on both temperature and concentration, with transitions occurring over narrow temperature ranges.

The hydrogen bonding network between terminal hydroxyl groups influences the thermal stability and phase behavior. Breaking of these hydrogen bonds during heating requires significant energy input, contributing to the observed melting enthalpy [15] [17]. The strength of these interactions depends on the molecular packing arrangement and water content in the system.

Temperature-dependent infrared spectroscopy reveals molecular-level changes during phase transitions. The hydroxyl stretching band position and breadth change systematically with temperature, reflecting alterations in the hydrogen bonding environment [15] [17]. Similarly, the carbon-oxygen stretching bands exhibit frequency shifts that correspond to conformational changes in the polyether chain.

| Thermal Property | Value | Method |

|---|---|---|

| Melting Point | 43-45°C [2] [3] | Differential Scanning Calorimetry |

| Phase Transition Temperature Range | Variable with concentration [15] | Thermal Analysis |

| Hydrogen Bond Breaking Temperature | >40°C [15] [17] | Infrared Spectroscopy |

| Glass Transition (metastable) | <0°C [19] | Differential Scanning Calorimetry |

| Crystallization Temperature | Cooling rate dependent [18] | Thermal Analysis |

Hexadecanol Production and Characteristics

Hexadecanol, also known as cetyl alcohol or 1-hexadecanol, serves as the primary substrate for the synthesis of octaethylene glycol monohexadecyl ether [1] [2]. This sixteen-carbon fatty alcohol exhibits the molecular formula C₁₆H₃₄O and represents a critical raw material in the ethoxylation process [3] [4].

The production of hexadecanol involves multiple established industrial pathways [5] [6]. The catalytic hydrogenation of fatty acids represents the most prevalent method, where palmitic acid undergoes reduction in the presence of metallic catalysts under high-pressure conditions [7]. Alternative approaches include the esterification and hydrogenolysis of fatty acids, as well as the direct catalytic hydrogenation of triglycerides obtained from palm oil or coconut oil [8] [2].

Modern production techniques utilize the Ziegler method, which employs ethylene as a raw material combined with trialkyl aluminum compounds [7]. The process involves chain growth reactions followed by oxidation and hydrolysis steps to yield the desired fatty alcohol. The high-pressure hydrogenation method remains the dominant industrial approach, requiring precise control of temperature and pressure parameters to achieve optimal yields [9].

Raw material quality specifications for hexadecanol include purity levels exceeding 95%, with minimal water content and controlled levels of impurities such as aldehydes and ketones [4]. The physical properties of hexadecanol significantly influence the ethoxylation process, particularly its melting point of 43-45°C and its solubility characteristics in both aqueous and organic phases [10].

Ethoxylation Reaction Mechanisms

Fundamental Reaction Pathways

The ethoxylation of hexadecanol proceeds through a nucleophilic addition mechanism involving the opening of the ethylene oxide ring by the hydroxyl group of the fatty alcohol [16] [17]. The reaction follows a stepwise addition pattern, where each ethylene oxide molecule adds sequentially to form progressively longer polyethylene glycol chains [17].

The primary reaction can be represented as:

R-OH + nC₂H₄O → R-(OCH₂CH₂)ₙ-OH

Where R represents the hexadecyl group (C₁₆H₃₃) and n equals eight for octaethylene glycol monohexadecyl ether formation [3].

The reaction mechanism involves the formation of an alkoxide intermediate through deprotonation of the hydroxyl group by the basic catalyst [17]. This alkoxide species then attacks the electrophilic carbon atom of the ethylene oxide ring, resulting in ring opening and the formation of a new carbon-oxygen bond [16].

Kinetic studies demonstrate that the reaction rate depends on several factors including catalyst concentration, temperature, and the degree of ethoxylation already achieved [17]. The reaction follows pseudo-first-order kinetics with respect to the alcohol substrate when ethylene oxide is present in excess [18].

Side Reactions and Byproduct Formation

Several side reactions can occur during the ethoxylation process, leading to the formation of undesired byproducts [17]. The most significant side reaction involves the formation of polyethylene glycol through the reaction of ethylene oxide with water traces present in the system [19].

Diethylene glycol formation occurs through the reaction of ethylene oxide with mono-ethylene glycol, representing another important side reaction pathway [17]. Additionally, the rearrangement of ethylene oxide to acetaldehyde can occur under certain conditions, particularly at elevated temperatures [19].

The control of side reactions requires careful attention to water content in the reaction system, with typical specifications requiring less than 0.1% water content in the starting materials [19]. Temperature control also plays a crucial role in minimizing side reactions, with optimal reaction temperatures ranging from 140-180°C depending on the catalyst system employed [17].

Catalytic Systems and Process Optimization

Conventional Catalytic Systems

Potassium hydroxide represents the most widely used catalyst for ethoxylation reactions, typically employed at concentrations ranging from 0.1-1.0% by weight [17] [18]. The catalyst functions by generating alkoxide ions through deprotonation of the hydroxyl groups, thereby increasing the nucleophilicity of the substrate [16].

Sodium hydroxide serves as an alternative alkali catalyst, exhibiting similar activity to potassium hydroxide but with different selectivity profiles [17]. The choice between these catalysts depends on specific process requirements and desired product distributions [18].

Catalyst activity studies demonstrate that potassium-based catalysts generally provide higher reaction rates compared to sodium-based systems [17]. The activation energy for potassium hydroxide-catalyzed ethoxylation ranges from 45-60 kJ/mol, depending on the specific substrate and reaction conditions [18].

Advanced Catalytic Systems

Recent developments in ethoxylation catalysis have focused on heterogeneous catalyst systems that offer improved selectivity and easier product purification [17]. The MCT-09 catalyst system represents a significant advancement, providing narrower molecular weight distributions and reduced byproduct formation [17].

Calcium-based catalysts have shown promise for ethoxylation reactions, particularly the NAE-03 system which demonstrates excellent performance in terms of reaction rate and product quality [17]. These catalysts offer advantages in terms of reduced foam formation and improved process safety compared to conventional alkali catalysts [20].

The development of supported catalysts has enabled continuous process operation with improved catalyst recovery and recycling capabilities [21]. These systems typically employ metal oxides or mixed metal catalysts supported on high-surface-area carriers [21].

Process Optimization Strategies

Reactor design optimization plays a crucial role in achieving efficient ethoxylation processes [22]. The Enhanced Loop Reactor technology represents the most advanced system for alkoxylation processes, featuring double-acting gas-liquid mass transfer and high reaction rates exceeding 1,000 kg ethylene oxide per hour per cubic meter [23].

Temperature control systems must maintain precise reaction temperatures to optimize selectivity and minimize side reactions [22]. The use of external heat exchangers with circulating cooling media allows for effective temperature management during the highly exothermic ethoxylation process [23].

Pressure optimization involves balancing reaction kinetics with safety considerations, with typical operating pressures ranging from 2-5 bar for most ethoxylation processes [22]. Higher pressures can increase reaction rates but require enhanced safety systems and more robust equipment design [23].

Purification Strategies for Industrial-Scale Production

Catalyst Neutralization and Removal

The purification of octaethylene glycol monohexadecyl ether begins with catalyst neutralization, typically achieved through the addition of mineral acids such as phosphoric acid or sulfuric acid [24]. The neutralization process must be carefully controlled to avoid thermal decomposition of the product while ensuring complete catalyst deactivation [19].

Magnesium silicate adsorbents are commonly employed for the removal of neutralization salts and residual catalyst components [25]. These materials offer high selectivity for ionic species while maintaining minimal impact on the desired product composition [19].

The neutralization process typically operates at temperatures below 80°C to prevent product degradation, with pH control systems maintaining neutral conditions throughout the purification sequence [19]. Continuous monitoring of conductivity and pH ensures complete neutralization and optimal product quality [24].

Distillation and Separation Techniques

Vacuum distillation represents the primary separation technique for octaethylene glycol monohexadecyl ether purification [19]. The process operates at reduced pressures to minimize thermal degradation while achieving effective separation of unreacted starting materials and byproducts [26].

Fractional distillation columns with multiple theoretical plates are employed to achieve high-purity products [26]. The column design must account for the relatively high molecular weight and boiling point of the target compound while maintaining reasonable energy consumption [19].

Molecular distillation techniques offer advantages for high-molecular-weight ethoxylates, providing gentle separation conditions that minimize thermal stress [19]. These systems operate at very low pressures and short residence times, making them ideal for heat-sensitive compounds [26].

Adsorption and Filtration Methods

Activated carbon treatment is commonly employed to remove trace impurities and color-forming compounds from the ethoxylated product [19]. The carbon treatment process typically operates at temperatures of 60-80°C with contact times of 1-2 hours to achieve optimal purification [27].

Membrane filtration systems provide effective removal of particulate matter and high-molecular-weight impurities [19]. Ultrafiltration membranes with molecular weight cutoffs of 1,000-10,000 daltons are commonly employed for ethoxylate purification [27].

Crystallization techniques can be employed for solid ethoxylate products, providing high-purity materials through controlled precipitation from suitable solvents [19]. The crystallization process requires careful control of temperature and cooling rates to achieve optimal crystal formation and purity [5].

Quality Control Parameters and Standards

Chemical Composition Analysis

The determination of average ethoxylation degree represents a critical quality control parameter for octaethylene glycol monohexadecyl ether [19]. High-performance liquid chromatography provides precise measurement of the ethoxylate distribution, allowing for calculation of the average number of ethylene oxide units per molecule [28].

Gas chromatography analysis enables quantification of unreacted hexadecanol and low-molecular-weight byproducts [19]. The method typically employs flame ionization detection with appropriate internal standards to ensure accurate quantification [28].

Hydroxyl value determination provides direct measurement of the concentration of hydroxyl groups in the final product [19]. The method involves acetylation of hydroxyl groups followed by titration with standardized potassium hydroxide solution [19].

Physical Property Specifications

Melting point determination serves as an important quality control parameter, with octaethylene glycol monohexadecyl ether exhibiting a melting point range of 43-45°C [10]. Differential scanning calorimetry provides precise thermal analysis capabilities for quality control purposes [19].

Refractive index measurements offer rapid quality assessment, with typical values for octaethylene glycol monohexadecyl ether ranging from 1.449-1.455 at 35°C [29]. These measurements correlate with molecular weight and purity levels [19].

Density measurements at standardized conditions provide additional quality control parameters, with typical values of 0.984-0.992 g/mL at 35°C for high-purity products [29].

Purity and Impurity Analysis

Water content determination is critical for quality control, with typical specifications requiring less than 0.1% water content in the final product [19]. Karl Fischer titration provides the most accurate method for water determination in ethoxylated products [19].

Trace metal analysis ensures compliance with purity specifications, with typical limits of 50 mg/kg for individual metals such as calcium, iron, and zinc [4]. Inductively coupled plasma spectroscopy provides sensitive detection of trace metals in the final product [19].

Color measurements using standardized color scales provide quality assessment for appearance-critical applications [19]. The Gardner color scale is commonly employed for ethoxylate products, with typical specifications requiring color values below 2 [19].

| Parameter | Specification | Test Method |

|---|---|---|

| Purity (GC) | ≥98.0% | Gas Chromatography |

| Melting Point | 43-45°C | Differential Scanning Calorimetry |

| Water Content | <0.1% | Karl Fischer Titration |

| Hydroxyl Value | 90-100 mg KOH/g | Acetylation Method |

| Refractive Index | 1.449-1.455 (35°C) | Refractometry |

| Density | 0.984-0.992 g/mL (35°C) | Pycnometry |

| Color | <2 Gardner | Visual Comparison |

| Trace Metals | <50 mg/kg each | ICP Spectroscopy |

The comprehensive quality control program ensures that octaethylene glycol monohexadecyl ether meets the stringent requirements for industrial applications while maintaining consistent product performance and safety standards [19]. Regular monitoring of these parameters throughout the production process enables optimization of manufacturing conditions and early detection of potential quality issues [28].

Production facility design must incorporate appropriate analytical capabilities and quality control laboratories to support these testing requirements [19]. The implementation of statistical process control methods helps maintain consistent product quality and enables continuous improvement of manufacturing processes [28].